Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone
Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone
AM-1248 is a drug that acts as a moderately potent agonist for both the cannabinoid receptors CB1 and CB2.
Brand Name:
Vulcanchem
CAS No.:
335160-66-2
VCID:
VC0518247
InChI:
InChI=1S/C26H34N2O/c1-27-9-5-4-6-21(27)16-28-17-23(22-7-2-3-8-24(22)28)25(29)26-13-18-10-19(14-26)12-20(11-18)15-26/h2-3,7-8,17-21H,4-6,9-16H2,1H3
SMILES:
CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C45CC6CC(C4)CC(C6)C5
Molecular Formula:
C26H34N2O
Molecular Weight:
390.6 g/mol
Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone
CAS No.: 335160-66-2
Inhibitors
VCID: VC0518247
Molecular Formula: C26H34N2O
Molecular Weight: 390.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 335160-66-2 |
---|---|
Product Name | Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone |
Molecular Formula | C26H34N2O |
Molecular Weight | 390.6 g/mol |
IUPAC Name | 1-adamantyl-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone |
Standard InChI | InChI=1S/C26H34N2O/c1-27-9-5-4-6-21(27)16-28-17-23(22-7-2-3-8-24(22)28)25(29)26-13-18-10-19(14-26)12-20(11-18)15-26/h2-3,7-8,17-21H,4-6,9-16H2,1H3 |
Standard InChIKey | JRECAXBHMULNJQ-UHFFFAOYSA-N |
SMILES | CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C45CC6CC(C4)CC(C6)C5 |
Canonical SMILES | CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C45CC6CC(C4)CC(C6)C5 |
Appearance | Solid powder |
Description | AM-1248 is a drug that acts as a moderately potent agonist for both the cannabinoid receptors CB1 and CB2. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | AM-1248; AM 1248; AM1248; |
Reference | 1: Ashino T, Hakukawa K, Itoh Y, Numazawa S. Inhibitory effect of synthetic cannabinoids on CYP1A activity in mouse liver microsomes. J Toxicol Sci. 2014;39(6):815-20. PubMed PMID: 25374372. |
PubChem Compound | 10293794 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume